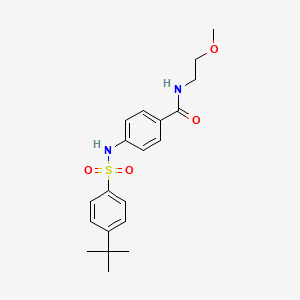

4-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyethyl)benzamide

Beschreibung

4-(4-tert-Butylbenzenesulfonamido)-N-(2-methoxyethyl)benzamide is a sulfonamide-benzamide hybrid compound characterized by a tert-butyl-substituted benzenesulfonamido group linked to a benzamide scaffold with a 2-methoxyethyl substituent. This structural architecture combines hydrophobic (tert-butyl), polar (sulfonamido), and hydrophilic (methoxyethyl) moieties, making it a candidate for diverse pharmacological applications.

Eigenschaften

IUPAC Name |

4-[(4-tert-butylphenyl)sulfonylamino]-N-(2-methoxyethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4S/c1-20(2,3)16-7-11-18(12-8-16)27(24,25)22-17-9-5-15(6-10-17)19(23)21-13-14-26-4/h5-12,22H,13-14H2,1-4H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTYDYHIPUVCQJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyethyl)benzamide typically involves multiple steps:

Formation of the sulfonamide group: This can be achieved by reacting 4-tert-butylbenzenesulfonyl chloride with an amine, such as 2-methoxyethylamine, under basic conditions.

Coupling with benzamide: The resulting sulfonamide intermediate is then coupled with a benzamide derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The tert-butyl group can be oxidized to form a tert-butyl alcohol or further to a carboxylic acid.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like sodium methoxide or sodium hydride in polar aprotic solvents.

Major Products

Oxidation: tert-Butyl alcohol or carboxylic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyethyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new antibiotics.

Industry: Used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyethyl)benzamide is primarily related to its ability to interact with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. This can lead to various biological effects, such as antibacterial activity by inhibiting bacterial enzyme function.

Vergleich Mit ähnlichen Verbindungen

The compound’s structural and functional analogs are explored below, with emphasis on substituent effects, biological activities, and physicochemical properties.

Structural Analogues in PD-L1 Inhibition ()

Compounds with sulfonamide-benzamide scaffolds exhibit PD-L1 inhibitory activity , with substituents critically influencing potency:

| Compound (Reference) | Substituents | PD-L1 Inhibition (%) | Cytotoxicity Notes |

|---|---|---|---|

| Target Compound | 4-(tert-butylbenzenesulfonamido), N-(2-methoxyethyl) | Not reported | — |

| Compound 4 (5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide) | 4-(4-fluorophenylsulfamoyl), 2-methoxy, benzyl linker | 53.327% | Anti-proliferative activity against PC-3 (66.64%) |

| Compound 7 (5-Chloro-2-methoxy-N-(4-(N-(2,4-difluorophenyl)sulfamoyl)benzyl)benzamide) | 2,4-difluorophenylsulfamoyl, 2-methoxy | 50.993% | No cytotoxicity |

| Compound 30 (5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide) | 3-fluorophenylsulfamoyl, phenethyl linker | 57.152% | Safe in fibroblast assays |

Key Observations :

- Fluorine substituents enhance PD-L1 inhibition (e.g., compounds 4, 7, 30) .

- Methoxy groups improve solubility but may reduce potency compared to bulkier tert-butyl groups in the target compound.

- Linker type (benzyl vs. phenethyl) influences activity; phenethyl linkers (compound 30) show higher inhibition .

Anticancer and Cytotoxic Analogues ()

Key Observations :

- Triazine rings (compounds 51–55) and imidazole groups () introduce heterocyclic diversity but require specific substitutions (e.g., fluorine, methoxy) for activity .

- The tert-butyl group in ’s compound shows moderate cytotoxicity, suggesting its role in enhancing lipophilicity and target binding .

Antioxidant and Metabolic Analogues ()

Benzamide-thiourea hybrids highlight the role of electron-donating groups in antioxidant activity:

| Compound (Reference) | Substituents | % Inhibition (CCl4-induced oxidative stress) |

|---|---|---|

| A8 (N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide) | 4-hydroxyphenyl | 86.6% |

| H10 (N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide) | 4-methoxyphenyl | 87.7% |

| Target Compound | 2-methoxyethyl (electron-donating) | Not reported |

Key Observations :

Biologische Aktivität

4-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyethyl)benzamide, also known by its CAS number 440646-47-9, is a complex organic compound that belongs to the class of sulfonamides and benzamides. This compound is characterized by its unique structural features, which include a sulfonamide group, a benzamide core, and a methoxyethyl substituent. These functional groups contribute to its potential biological activities, making it an interesting subject for research in medicinal chemistry.

Chemical Structure

The molecular formula of 4-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyethyl)benzamide is C21H28N2O4S, with a molecular weight of approximately 404.52 g/mol. The presence of the tert-butyl group enhances its steric properties, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide moiety is known to mimic natural substrates, allowing it to inhibit enzyme activity by blocking active sites. This inhibition can affect various biochemical pathways, potentially leading to therapeutic effects against certain diseases.

Antimicrobial Activity

Research indicates that compounds containing sulfonamide groups often exhibit antimicrobial properties. For example, studies have shown that related sulfonamide derivatives demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 12.5 µg/ml against Pseudomonas aeruginosa and 25 µg/ml against Staphylococcus aureus .

Case Studies

- Antibacterial Studies : A study on related N-(2-hydroxy-4-substitutedphenyl)benzamides revealed promising antimicrobial activity. Compounds similar to 4-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyethyl)benzamide were found to be effective against various pathogens, suggesting that the structural features of this compound could confer similar activities .

- Enzyme Inhibition : Another investigation into sulfonamide derivatives highlighted their role as inhibitors of dihydropteroate synthase, an essential enzyme in bacterial folate synthesis. The structural similarity between these compounds and natural substrates allows them to effectively inhibit this enzyme .

Table: Comparison of Antimicrobial Activity

| Compound Name | MIC (µg/ml) | Target Organism |

|---|---|---|

| 4-(4-tert-butylbenzenesulfonamido)-N-(2-methoxyethyl)benzamide | TBD | TBD |

| N-(2-hydroxy-4-substitutedphenyl)benzamide | 12.5 | Pseudomonas aeruginosa |

| N-(2-hydroxy-4-substitutedphenyl)benzamide | 25 | Staphylococcus aureus |

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications due to its biological activities. Its unique combination of functional groups allows for modifications that could enhance efficacy or reduce toxicity.

Industrial Applications

In addition to medicinal uses, this compound may find applications in the development of new materials or as an intermediate in pharmaceutical synthesis due to its reactivity and structural versatility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.